molecular formula C21H26N2O4S B14413350 3,4,5-Triethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide CAS No. 80617-46-5

3,4,5-Triethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide

Cat. No.: B14413350
CAS No.: 80617-46-5
M. Wt: 402.5 g/mol
InChI Key: XJQMLNGZXLQCCO-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide is an organic compound with a complex structure It is characterized by the presence of three ethoxy groups attached to a benzamide core, along with a carbamothioyl group linked to a 2-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Triethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The ethoxy groups are introduced through ethylation reactions, while the carbamothioyl group is added via a thiourea derivative. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Triethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamothioyl group can be reduced to form amines.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy groups may yield ethyl esters or carboxylic acids, while reduction of the carbamothioyl group results in primary or secondary amines.

Scientific Research Applications

3,4,5-Triethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique molecular structure.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3,4,5-Triethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The ethoxy groups and carbamothioyl moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzymatic activity or alteration of signal transduction processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxy-N-(2-methylphenyl)benzamide
  • 3,4,5-Trimethoxy-N-(2-methyl-6-nitrophenyl)benzamide
  • 3,4,5-Triethoxy-N-(2-ethyl-6-methylphenyl)benzamide

Uniqueness

3,4,5-Triethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

80617-46-5

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

3,4,5-triethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C21H26N2O4S/c1-5-25-17-12-15(13-18(26-6-2)19(17)27-7-3)20(24)23-21(28)22-16-11-9-8-10-14(16)4/h8-13H,5-7H2,1-4H3,(H2,22,23,24,28)

InChI Key

XJQMLNGZXLQCCO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC=CC=C2C

Origin of Product

United States

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